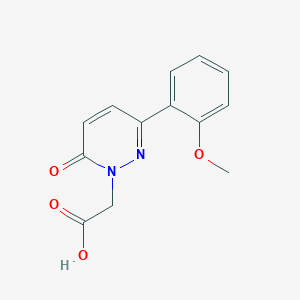

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-11-5-3-2-4-9(11)10-6-7-12(16)15(14-10)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDLGCHGHMPJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyridazine intermediate.

Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

The biological and physicochemical properties of pyridazinone derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural Analog Comparison

Key Observations :

Halogenated analogs (e.g., 4-Fluoro, 4-Chloro) exhibit stronger electron-withdrawing effects, which may enhance electrophilic reactivity and intermolecular interactions . The thienyl substituent (in the thiophene-containing analog) introduces sulfur-based π-π stacking interactions, which could influence solubility and metabolic stability .

Functional Group Modifications :

Physicochemical Properties

Table 2: Physicochemical Data

- The acetic acid group contributes to higher solubility in polar solvents (e.g., water, ethanol) but may limit blood-brain barrier penetration.

Biological Activity

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a pyridazinone core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. For instance, a study conducted on various pyridazinone derivatives demonstrated their ability to inhibit the proliferation of HCT116 colon carcinoma cell lines, indicating potential as anticancer agents .

| Compound | Activity | Cell Line | Reference |

|---|---|---|---|

| This compound | Antiproliferative | HCT116 | |

| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | Antiproliferative | HCT116 |

Cholinesterase Inhibition

Pyridazinone derivatives have been evaluated for their potential as cholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In particular, studies suggest that these compounds can selectively inhibit butyrylcholinesterase, thereby enhancing cognitive function in models of Alzheimer's disease .

Neuroprotective Effects

Research has shown that certain pyridazinone derivatives possess neuroprotective properties. These compounds can mitigate oxidative stress and neuronal apoptosis, making them candidates for further investigation in neurodegenerative disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity. For example, substituting different functional groups can enhance potency against specific targets.

Case Studies

- In Vivo Studies : In vivo experiments demonstrated that the administration of this compound resulted in a significant reduction in tumor size in murine models of cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Neuroprotection : A study assessing the neuroprotective effects found that treatment with the compound reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents .

Q & A

Basic: What are the critical steps for synthesizing 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core. Key steps include:

- Substituent introduction: Coupling 2-methoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling under inert atmospheres (e.g., nitrogen) .

- Acetic acid side-chain attachment: Reacting the pyridazinone intermediate with bromoacetic acid derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Critical Parameters:

- Temperature control (±2°C) to avoid side reactions (e.g., over-oxidation).

- Solvent selection (e.g., ethanol vs. acetic acid) impacts reaction kinetics and yield .

Basic: Which analytical techniques are essential for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyridazinone carbonyl at δ 165–170 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC: Monitor purity (>95%) with C18 columns (acetonitrile/water gradient) .

Data Interpretation Tip: Compare spectral data with structurally analogous pyridazinones (e.g., fluorophenyl derivatives in ).

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Substituent Variation:

- Biological Assays:

- Enzyme inhibition: Test against COX-2 or kinases using fluorogenic substrates (IC₅₀ determination) .

- Cellular assays: Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) .

Example SAR Table:

| Derivative | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent | 2-MeO-Ph | 12.5 (COX-2) |

| Analog 1 | 4-F-Ph | 8.2 (COX-2) |

| Analog 2 | 3,4-diMeO-Ph | 5.7 (COX-2) |

| Data inferred from . |

Advanced: How to resolve contradictory bioassay results for this compound’s mechanism of action?

Methodological Answer:

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-response validation: Use 8–10 concentration points to confirm sigmoidal curves (e.g., for enzyme inhibition) .

- Target specificity:

- Kinase profiling: Screen against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to rule out promiscuity .

- CRISPR knockouts: Validate target engagement in cell lines lacking the suspected enzyme .

- Orthogonal assays: Confirm anti-inflammatory activity via both NF-κB luciferase reporters and cytokine secretion assays .

Case Study: In , furan-substituted analogs showed variable activity due to solvent-dependent aggregation; DLS (dynamic light scattering) was used to confirm colloidal stability .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction:

- Docking Studies:

- AutoDock Vina: Model binding to COX-2 (PDB: 5KIR) or PDE4 (PDB: 1XOM) .

- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .

Example Optimization: Introduction of a 4-fluorophenyl group () improved metabolic stability by reducing CYP2C9 affinity .

Basic: How to troubleshoot low yields during the final coupling step?

Methodological Answer:

Low yields (<40%) often result from:

- Incomplete activation: Pre-activate carboxylic acid with HOBt/DCC or use coupling agents like EDC·HCl .

- Steric hindrance: Switch to bulkier bases (e.g., DIPEA vs. TEA) to improve nucleophilicity .

- Side reactions: Monitor by TLC (Rf 0.3–0.5 in ethyl acetate/hexane 1:1) and quench unreacted intermediates with aqueous NaHCO₃ .

Yield Optimization Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 45 | 90 |

| THF, 60°C, 18h | 32 | 85 |

| DMF, 60°C, EDC/HOBt | 68 | 95 |

| Adapted from . |

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions .

- Storage conditions:

- Temperature: -20°C under argon (degradation <5% over 6 months) .

- Light protection: Use amber vials to prevent photodegradation of the pyridazinone ring .

- Stability testing: Monitor via UPLC-PDA at 0, 3, 6 months (acceptance criteria: ≥90% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.